molecular formula C11H15N3O2 B2466814 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide CAS No. 1155069-95-6

4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2466814
CAS No.: 1155069-95-6
M. Wt: 221.26
InChI Key: MWQLUZSWDUQIHE-UHFFFAOYSA-N
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Description

4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound is known for its unique structure, which includes a dihydropyridine ring and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide typically involves the reaction of 2-pyridinecarboxamide with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxolane moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of a dihydropyridine ring and an oxolane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(15)10-6-8(3-4-13-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQLUZSWDUQIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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